molecular formula C10H19N B13588233 2-Cycloheptylcyclopropan-1-amine

2-Cycloheptylcyclopropan-1-amine

Cat. No.: B13588233
M. Wt: 153.26 g/mol
InChI Key: OOSWSKJQHCSTAR-UHFFFAOYSA-N
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Description

2-Cycloheptylcyclopropan-1-amine (CAS 1479900-73-6) is an organic amine compound with the molecular formula C10H19N and a molecular weight of 153.26 g/mol . Its structure features a cyclopropane ring directly linked to an amine group, which is further substituted with a cycloheptyl group. This specific cycloalkyl-cyclopropylamine architecture is of significant interest in advanced medicinal chemistry research, particularly in the development of central nervous system (CNS) active agents. Compounds with structurally similar amine motifs, specifically those combining cycloalkyl and small cyclic alkylamine groups, have been investigated for their potential as novel therapeutics. Research indicates that such structures can exhibit affinity for key neurological receptors . For instance, certain cyclohexylamine compounds are explored as D2/D3 receptor antagonists with a promising profile for treating neuropsychiatric conditions such as schizophrenia, with the aim of reducing side effects like sedation and extrapyramidal symptoms compared to existing medications . The distinct molecular framework of this compound makes it a valuable chemical building block for pharmaceutical R&D, enabling structure-activity relationship (SAR) studies and the discovery of new biologically active molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2-cycloheptylcyclopropan-1-amine

InChI

InChI=1S/C10H19N/c11-10-7-9(10)8-5-3-1-2-4-6-8/h8-10H,1-7,11H2

InChI Key

OOSWSKJQHCSTAR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2CC2N

Origin of Product

United States

Synthetic Methodologies for 2 Cycloheptylcyclopropan 1 Amine and Analogues

Retrosynthetic Analysis and Strategic Disconnections for 2-Cycloheptylcyclopropan-1-amine

A retrosynthetic analysis of the target molecule, this compound, suggests several strategic disconnections to simplify the structure into readily available starting materials. The primary disconnection points are the C-C and C-N bonds of the cyclopropylamine (B47189) core.

Scheme 1: Key Retrosynthetic Disconnections for this compound

Retrosynthesis of this compound

Disconnection A (C-N bond): This is a common and logical disconnection for amines. youtube.comlibretexts.org This approach leads back to a 2-cycloheptylcyclopropanecarboxylic acid or a related derivative, which can be converted to the amine via transformations like the Curtius, Hofmann, or Schmidt rearrangements. youtube.com The carboxylic acid precursor can be envisioned as arising from the cyclopropanation of a suitable cycloheptyl-substituted alkene.

Disconnection B (C1-C2 bond of the cyclopropane (B1198618) ring): This disconnection points towards a cyclopropanation reaction as the key bond-forming step. A plausible precursor would be vinylcycloheptane, which upon reaction with a carbene or carbenoid equivalent bearing a nitrogen or a masked nitrogen functionality, would form the desired cyclopropane ring. researchgate.net

Disconnection C (C-C bond between the rings): This disconnection is less common for this specific target but could involve the coupling of a cyclopropylamine synthon with a cycloheptyl electrophile or vice versa.

Classical and Contemporary Approaches to Cyclopropylamine Formation

The synthesis of cyclopropylamines can be broadly categorized into methods that construct the cyclopropane ring with the nitrogen functionality already present or introduced subsequently, and methods that involve the modification of a pre-existing cyclopropane ring.

Cyclopropanation Reactions with Nitrogen Functionalization

The direct formation of the cyclopropane ring with concomitant introduction of the amine group is a highly efficient strategy.

Simmons-Smith and Related Reactions: The classical Simmons-Smith reaction, which typically uses diiodomethane (B129776) and a zinc-copper couple, can be adapted for the synthesis of cyclopropylamines. nih.gov While the direct use of nitrogen-containing carbenoids is less common, a related approach involves the cyclopropanation of enamines or other nitrogen-substituted alkenes.

Diazo Compound-Mediated Cyclopropanation: The reaction of diazo compounds with alkenes, catalyzed by transition metals such as rhodium or copper, is a powerful method for cyclopropane synthesis. beilstein-journals.orgnih.gov For the synthesis of cyclopropylamines, vinylcarbamates or other nitrogen-containing alkenes can be used as substrates. The use of vinyldiazolactone as a stable vinylcarbene precursor has shown promise in these transformations. beilstein-journals.org

CatalystAlkene SubstrateDiazo ReagentProduct TypeReference
Rh₂(OAc)₄StyreneEthyl diazoacetate2-Arylcyclopropanecarboxylate chemrxiv.org
Cu(I) complexVinyl PhthalimideDiazoacetonitrile2-Phthalimidocyclopropanecarbonitrile nih.gov
Rh₂(S-DOSP)₄StyreneVinyldiazolactoneVinylcyclopropane beilstein-journals.org

Ring-Opening and Ring-Closure Strategies

Alternative strategies involve the formation of the cyclopropane ring through intramolecular cyclization reactions.

Michael-Initiated Ring Closure (MIRC): This method involves the reaction of a Michael acceptor with a nucleophile, followed by an intramolecular cyclization to form the cyclopropane ring. This is a versatile method for creating highly substituted cyclopropanes.

From α-Chloroaldehydes: A notable method for synthesizing trans-2-substituted-cyclopropylamines involves the reaction of α-chloroaldehydes with an amine in the presence of a zinc salt. The reaction is believed to proceed through an electrophilic zinc homoenolate that is trapped by the amine, followed by ring closure. louisiana.edu

Multi-Component Reactions for Amine Synthesis

Multi-component reactions (MCRs) offer a highly convergent and atom-economical approach to complex molecules from simple precursors in a single step. Several MCRs are applicable to the synthesis of amines, which can then be further functionalized. While not directly forming the cyclopropylamine in one step, they can provide key intermediates. For instance, a three-component reaction involving an amine, an aldehyde, and a nucleophile can rapidly build molecular complexity.

Enantioselective Synthesis of Chiral Cyclopropylamines

The biological activity of many cyclopropylamine-containing compounds is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods is of paramount importance.

Asymmetric Catalysis in Cyclopropylamine Formation

The use of chiral catalysts to control the stereochemical outcome of cyclopropanation reactions is a powerful tool for accessing enantioenriched cyclopropylamines.

Chiral Rhodium and Copper Catalysts: Chiral rhodium and copper complexes are widely used to catalyze the asymmetric cyclopropanation of alkenes with diazo compounds. chemrxiv.org The choice of the chiral ligand is crucial for achieving high levels of enantioselectivity. For example, rhodium complexes with chiral carboxylate ligands have been shown to be effective in the enantioselective cyclopropanation of styrenes.

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis has also been employed for the synthesis of chiral cyclopropylamines. This method typically involves the use of a chiral quaternary ammonium (B1175870) salt to control the stereochemistry of the cyclopropanation reaction.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful strategy in asymmetric synthesis. Chiral organocatalysts can be used to activate the substrates and control the stereoselectivity of the cyclopropanation reaction.

Catalyst TypeReactionKey FeaturesReference(s)
Chiral Rhodium ComplexesAsymmetric CyclopropanationHigh enantioselectivity for various alkenes. chemrxiv.org
Chiral Copper ComplexesAsymmetric CyclopropanationEffective for a range of diazo compounds and alkenes. yale.edu
Chiral Phase-Transfer CatalystsAsymmetric CyclopropanationEmploys chiral quaternary ammonium salts. nih.gov
Chiral Sulfinamide AuxiliariesDiastereoselective AdditionThe Ellman auxiliary is a versatile tool for asymmetric amine synthesis. nih.gov

A particularly successful approach for the asymmetric synthesis of amines utilizes Ellman's tert-butanesulfinamide auxiliary. nih.gov This chiral auxiliary can be condensed with an aldehyde or ketone to form a sulfinylimine, which then undergoes diastereoselective addition of a nucleophile. Subsequent removal of the sulfinyl group affords the chiral primary amine in high enantiomeric excess. This methodology could be applied to a 2-cycloheptylcyclopropanecarboxaldehyde to generate the desired product.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. wikipedia.orgnumberanalytics.com After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse. wikipedia.org

For the synthesis of chiral cyclopropylamine derivatives, chiral auxiliaries can be employed to influence the diastereoselectivity of the cyclopropanation step or subsequent modifications. One common approach involves the use of chiral N-sulfinylamines. For instance, the diastereoselective synthesis of cyclopropylamines can be achieved starting from N-sulfinyl α-chloro ketimines. The reaction of these ketimines with Grignard reagents can lead to the formation of densely functionalized chiral cyclopropylamine building blocks. thieme-connect.de The stereochemical outcome of such reactions is dependent on the nature of the Grignard reagent used. thieme-connect.de

Another prominent class of chiral auxiliaries are oxazolidinones, which have been extensively used in asymmetric alkylation and aldol (B89426) reactions to set the absolute stereochemistry of multiple stereocenters in complex natural product synthesis. wikipedia.orgresearchgate.net While direct application to this compound is not explicitly detailed in available literature, the principles of these reactions are applicable to the synthesis of its analogs. The general strategy involves attaching the chiral auxiliary to a precursor molecule, performing the key stereocenter-forming reaction, and then cleaving the auxiliary. researchgate.net

Pseudoephenamine has also emerged as a practical chiral auxiliary for asymmetric alkylation reactions, offering high levels of stereocontrol, particularly in the formation of quaternary carbon centers. nih.gov Amides derived from pseudoephenamine often exhibit high crystallinity, which can facilitate purification. nih.gov The table below summarizes some common chiral auxiliaries and their applications in asymmetric synthesis, which could be adapted for the synthesis of this compound analogs.

Table 1: Examples of Chiral Auxiliaries and Their Applications

Chiral Auxiliary Type of Reaction Key Features
N-Sulfinylamines Addition of Grignard reagents to α-chloro ketimines Provides access to densely functionalized chiral cyclopropylamines. thieme-connect.de
Oxazolidinones Alkylation, Aldol reactions High levels of asymmetric induction, widely used in natural product synthesis. wikipedia.orgresearchgate.net
Pseudoephenamine Alkylation reactions Excellent stereocontrol, especially for quaternary centers; crystalline derivatives. nih.gov
trans-2-Phenylcyclohexanol Ene reactions Used for the synthesis of anti adducts with high diastereomeric ratios. wikipedia.org

| Camphorsultam | Alkylation, Aldol, Diels-Alder reactions | Both diastereomers can be selectively obtained by changing the solvent. researchgate.net |

Biocatalytic Transformations for Enantiopure Amines

Biocatalysis offers an environmentally favorable and economically attractive alternative to classical chemical methods for the synthesis of enantiopure amines. nih.gov Enzymes such as lipases and transaminases are commonly employed for this purpose. nih.govnih.gov These biocatalytic approaches can be broadly categorized into kinetic resolution of racemic mixtures and asymmetric synthesis from prochiral precursors. nih.gov

Kinetic Resolution: In kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. wikipedia.org This allows for the separation of the two enantiomers. Lipases are frequently used for the kinetic resolution of racemic amines through enantioselective acylation. nih.govmdpi.com For example, Candida antarctica lipase (B570770) B is an effective catalyst for the enantioselective acetylation of various cyclic diamines. nih.gov The success of such resolutions depends on the specific enzyme, substrate, and reaction conditions. mdpi.com

Table 2: Biocatalytic Methods for Enantiopure Amine Synthesis

Biocatalytic Method Enzyme Class Principle Advantages
Kinetic Resolution Lipases, Transaminases Selective reaction of one enantiomer in a racemate. nih.govwikipedia.org Access to both enantiomers (product and unreacted substrate). wikipedia.org
Dynamic Kinetic Resolution Lipases Kinetic resolution combined with in-situ racemization of the unreacted enantiomer. nih.gov Theoretical yield of a single enantiomer up to 100%. wikipedia.org

| Asymmetric Synthesis | Transaminases | Conversion of a prochiral ketone to a chiral amine. nih.govnih.gov | High enantioselectivity, potentially 100% yield of one enantiomer. nih.gov |

Stereochemical Control in the Synthesis of this compound Stereoisomers

Achieving high stereochemical control is a central challenge in the synthesis of polysubstituted cyclopropanes like this compound, which can exist as multiple stereoisomers (enantiomers and diastereomers). acs.orgnih.gov The relative and absolute configuration of the substituents on the cyclopropane ring must be precisely controlled.

A recently reported method for the synthesis of trans-2-substituted cyclopropylamines with high diastereoselectivity starts from readily available α-chloroaldehydes. chemrxiv.orgnih.gov The reaction involves the trapping of a zinc homoenolate with an amine, followed by ring closure. nih.gov An interesting observation in this study was the isomerization of the cis/trans ratio in the presence of zinc halide salts, a process that could be suppressed by the addition of a polar aprotic cosolvent. chemrxiv.orgnih.gov This highlights the crucial role of reaction conditions in determining the stereochemical outcome.

Furthermore, the introduction of boron groups into the cyclopropane ring offers a versatile handle for subsequent functionalization, allowing for the diastereoselective synthesis of polysubstituted cyclopropanes. nih.gov A method for constructing cyclopropyl (B3062369) diboronates from gem-bis(boronates) proceeds via a 1,2-rearrangement of a tetra-coordinated boron species, yielding 1,2-disubstituted cyclopropane diboronates with high efficiency. nih.gov These can then be derivatized to access a variety of highly substituted cyclopropanes with excellent diastereoselectivity. nih.gov

Methodological Advances in the Preparation of Substituted Cyclopropylamines

The synthesis of cyclopropylamines has been a significant area of research, leading to a wide array of published methods. acs.org Beyond the classical approaches like the Curtius rearrangement and Simmons-Smith reactions, several newer methodologies have been developed. acs.org

The Kulinkovich reaction, traditionally used for the synthesis of cyclopropanols, has been adapted for the preparation of cyclopropylamines from amides and nitriles. acs.org Another modern approach involves the use of ketone zinc/copper homoenolates as electrophiles in reactions with amines to generate 1- and 1,2-substituted cyclopropylamines. nih.gov The addition of CuCN·2LiCl was found to be crucial for generating a more reactive homoenolate intermediate. nih.gov

Transition-metal-catalyzed C-H functionalization has also emerged as a powerful tool for the synthesis of complex molecules, including those with a cyclopropane motif. mdpi.comrsc.org These methods often employ directing groups to achieve site-selectivity in the functionalization of otherwise inert C-H bonds. mdpi.comyoutube.com While direct C-H amination to form a cyclopropylamine is challenging, these advanced strategies offer potential future pathways for the efficient and selective synthesis of substituted cyclopropylamines. acs.orgrsc.org

A novel method for cyclopropane synthesis involves the formal coupling of carbon pronucleophiles with unactivated alkenes, mediated by electrochemically generated dicationic adducts of thianthrene. nih.gov This protocol is scalable and proceeds with high diastereoselectivity, tolerating a diverse range of functional groups. nih.gov

Table 3: List of Compounds

Compound Name
This compound
N-Sulfinyl α-chloro ketimines
trans-2-Phenylcyclohexanol
Pseudoephenamine
Camphorsultam
α-Chloroaldehydes
gem-bis(boronates)

Chemical Reactivity and Derivatization Studies of 2 Cycloheptylcyclopropan 1 Amine

Chemical Transformations of the Amino Moiety

The primary amino group is the most reactive functional group in the molecule, readily participating in a variety of classical amine reactions. Its nucleophilic character allows for the formation of new bonds at the nitrogen atom, leading to a wide array of derivatives. libretexts.org

Key transformations of the amino moiety include:

Acylation: The amine reacts readily with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. libretexts.org This is a robust and high-yielding reaction for introducing a wide range of acyl groups.

Sulfonylation: Reaction with sulfonyl chlorides under basic conditions yields sulfonamides. libretexts.org This transformation is significant in medicinal chemistry, as the sulfonamide functional group is a common feature in bioactive compounds. libretexts.org

Alkylation: While direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and salt formation, it can be achieved under controlled conditions. libretexts.org A more effective method for introducing alkyl groups is through reductive amination.

Reductive Amination: The primary amine can condense with aldehydes or ketones to form an intermediate imine (or Schiff base), which is then reduced in situ to a secondary amine. libretexts.orgyoutube.com This two-step, one-pot procedure is highly efficient for creating N-substituted derivatives. The reaction is typically acid-catalyzed and requires careful pH control to ensure optimal rates of imine formation. libretexts.org The subsequent reduction is commonly performed using reducing agents like sodium borohydride (B1222165) or sodium cyanoborohydride. youtube.comnih.gov

Reaction with Nitrous Acid: The primary amine can react with nitrous acid (formed from NaNO₂ and a strong acid) to generate a diazonium salt. Due to the high energy of the resulting primary carbocation that would form upon loss of N₂, this intermediate can lead to a mixture of products, including alcohols and rearranged species. libretexts.org

The following table summarizes common transformations of the amino group:

Reaction Type Reagent(s) Product Class
AcylationAcid Chloride (R-COCl), BaseAmide
SulfonylationSulfonyl Chloride (R-SO₂Cl), BaseSulfonamide
Reductive AminationAldehyde/Ketone (R'-CHO/R'-CO-R''), Reducing Agent (e.g., NaBH₃CN)Secondary Amine
Imine FormationAldehyde/Ketone (R'-CHO/R'-CO-R''), Acid CatalystImine (Schiff Base)

Modifications of the Cyclopropyl (B3062369) Ring System

The cyclopropyl ring in 2-Cycloheptylcyclopropan-1-amine is an "activated" ring system. The presence of the adjacent electron-donating amino group makes the strained C-C bonds susceptible to cleavage under certain conditions. The ring strain of cyclopropanes gives their bonds significant sp² character, making them behave somewhat like olefins in certain reactions. epfl.ch

Reactions involving the cyclopropyl ring are often catalyzed by Lewis acids, which coordinate to the amino group (or a derivative) and promote ring opening. rsc.org

Ring-Opening/Cycloaddition: In donor-acceptor substituted cyclopropanes, where the amine acts as the donor, Lewis acid-assisted cycloaddition reactions with various dipolarophiles are possible. rsc.org This can lead to the formation of larger ring systems, such as cyclopentanes, by formally cleaving the cyclopropane (B1198618) and incorporating a two-atom component.

Hydrogenolysis: Catalytic hydrogenation under harsh conditions (high pressure and temperature with catalysts like palladium or platinum) can lead to the reductive opening of the cyclopropyl ring to yield an alkylamine. This reaction, however, often requires forcing conditions due to the relative stability of the ring.

Rearrangements: Under acidic conditions that might generate a carbocationic intermediate, the cyclopropylmethyl system is known to be highly unstable and can undergo rapid rearrangements to form cyclobutyl or homoallyl species. The specific pathway would be influenced by the reaction conditions and the substitution pattern.

Functionalization of the Cycloheptyl Substituent

The cycloheptyl ring is a saturated carbocycle composed entirely of C(sp³)-H and C-C single bonds, making it the most chemically inert part of the molecule. Functionalization requires overcoming the high bond dissociation energy of these C-H bonds and typically involves radical-based processes or advanced catalytic C-H activation methods.

Radical Halogenation: Free-radical bromination using reagents like N-bromosuccinimide (NBS) under UV irradiation could introduce a bromine atom onto the cycloheptyl ring, likely with low regioselectivity, producing a mixture of isomers. This halogenated derivative could then serve as a handle for further nucleophilic substitution or cross-coupling reactions.

Transannular C-H Functionalization: While challenging, modern synthetic methods have been developed for the directed C-H functionalization of cycloalkanes. nih.gov For a derivative of this compound, such as an amide, it might be possible to direct a metal catalyst (e.g., palladium) to activate a specific C-H bond on the cycloheptyl ring, enabling the introduction of aryl or other functional groups. nih.gov This remains a specialized and complex area of synthesis.

Oxidation: Strong oxidizing agents can, under forcing conditions, oxidize the cycloalkane ring, but this often leads to a mixture of ketones and ring-cleavage products with little synthetic utility.

Synthesis of Structural Analogues and Libraries of this compound Derivatives

The synthesis of structural analogues is crucial for exploring structure-activity relationships in medicinal chemistry and materials science. nih.gov For this compound, analogues can be created by systematically modifying each of the three structural components. google.com

Varying the Cycloalkyl Group: The cycloheptyl ring can be replaced with other cyclic or acyclic alkyl groups to probe the effect of ring size and steric bulk. This could include smaller rings like cyclopentyl and cyclohexyl, or larger rings like cyclooctyl. google.com The synthesis would likely start from a different corresponding cycloalkyl-aldehyde or ketone in the initial steps of a synthetic sequence.

Modifying the Cyclopropyl Linker: The stereochemistry of the cyclopropane ring (cis vs. trans isomers) can be varied. Furthermore, substituents could be added to the third carbon of the cyclopropyl ring. Synthesizing these analogues would require stereocontrolled cyclopropanation methods.

Derivatization of the Amino Group: As described in section 3.1, a library of derivatives can be rapidly synthesized by reacting the primary amine with a diverse set of reagents. nih.gov Creating a matrix of amides, sulfonamides, and secondary amines using various commercially available building blocks is a common strategy in drug discovery. acs.org

The following table illustrates a conceptual framework for building a library of analogues based on the this compound scaffold.

Scaffold Position Modification Strategy Examples of Resulting Groups
Cycloalkyl Ring (R¹) Vary ring size/typeCyclopentyl, Cyclohexyl, Cyclooctyl, Adamantyl
Cyclopropyl Linker Introduce substituents (R²)Methyl, Fluoro, Hydroxymethyl
Amino Group (R³) Acylation, Sulfonylation, Reductive AminationAcetyl, Benzoyl, Phenylsulfonyl, Benzyl

This systematic approach allows for the generation of a diverse chemical library to investigate how structural changes modulate the properties of the parent molecule. acs.org

Conformational Analysis and Stereochemical Aspects of 2 Cycloheptylcyclopropan 1 Amine

Conformational Dynamics of the Cycloheptyl Ring in Substituted Cyclopropanes

The cycloheptyl ring is a highly flexible system, existing in a dynamic equilibrium between several low-energy conformations. Unlike the well-defined chair conformation of cyclohexane, cycloheptane's energy landscape is flatter, with multiple conformations being thermally accessible at room temperature. The two most stable conformations are the twist-chair and the chair, with a slightly lower energy for the twist-chair form. Other conformations, such as the boat and twist-boat, are also part of the conformational space but are generally higher in energy.

When a bulky and rigid substituent like a cyclopropylamine (B47189) group is attached to the cycloheptyl ring, it significantly influences the conformational equilibrium. The substituent will preferentially occupy a position that minimizes steric interactions with the rest of the ring. In the context of the dominant twist-chair and chair conformations, the substituent would favor pseudo-equatorial positions to reduce unfavorable 1,3-diaxial-like interactions that would arise from pseudo-axial placement. The presence of the rigid cyclopropane (B1198618) ring restricts bond rotation at the point of attachment, further influencing the conformational preference of the seven-membered ring.

Table 1: Relative Energies of Cycloheptane (B1346806) Conformations

This interactive table summarizes the relative energies of the principal conformations of the parent cycloheptane ring. The attachment of a substituent like 2-aminocyclopropyl would alter these relative stabilities.

ConformationRelative Energy (kcal/mol)Point Group Symmetry
Twist-Chair0.0C₂
Chair~0.5-0.7Cₛ
Boat~2.0-2.5Cₛ
Twist-Boat~2.5-3.0C₂

Stereochemical Influence of the Cyclopropane Ring on Overall Molecular Geometry

The cyclopropane ring is a unique structural motif in organic chemistry, characterized by significant ring strain. wikipedia.org This strain arises from two main factors: angle strain, due to the compression of the internal C-C-C bond angles to 60° from the ideal 109.5° for sp³-hybridized carbon, and torsional strain, resulting from the eclipsed conformation of adjacent hydrogen atoms. libretexts.orgmasterorganicchemistry.com

Table 2: Comparison of Geometric Parameters

This interactive table highlights the geometric differences between a standard alkane C-C bond and the bonds within a cyclopropane ring.

ParameterPropane (Typical Alkane)Cyclopropane
C-C-C Bond Angle~109.5°60° wikipedia.org
C-C Bond Length~1.53 Å~1.51 Å wikipedia.org
C-C Bond Strength~370 kJ/mol~255 kJ/mol libretexts.org
Torsional StrainStaggered (low)Eclipsed (high) libretexts.org

Diastereomeric and Enantiomeric Relationships within 2-Cycloheptylcyclopropan-1-amine Derivatives

The structure of this compound contains multiple stereogenic centers, leading to the possibility of several stereoisomers. The potential sources of stereoisomerism are:

The Cyclopropane Ring: As a 1,2-disubstituted cyclopropane, the cycloheptyl group and the amine group can be on the same side (cis) or opposite sides (trans) of the ring. These cis and trans isomers are diastereomers of each other.

Chiral Carbons:

C1: The carbon atom of the cyclopropane ring bonded to the amine group is a chiral center.

C2: The carbon atom of the cyclopropane ring bonded to the cycloheptyl group is also a chiral center.

C1' : The carbon atom of the cycloheptyl ring bonded to the cyclopropane ring is a third chiral center.

Due to these chiral centers, each diastereomer (cis and trans) can exist as a pair of enantiomers. For example, the trans-isomer has the (1R, 2S) and (1S, 2R) configurations, which are enantiomeric. The situation is further complicated by the chirality of the attachment point on the cycloheptyl ring. Consequently, a complex mixture of diastereomers and enantiomers is possible. The synthesis of such compounds often requires stereoselective methods to control the relative and absolute configuration of these centers. researchgate.netunl.ptrsc.org

Spectroscopic and Diffraction Techniques for Stereochemical Elucidation

Determining the precise three-dimensional structure and absolute stereochemistry of the various isomers of this compound requires sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are crucial for determining the relative stereochemistry.

¹H-¹H Coupling Constants (³JHH): The magnitude of the coupling constant between protons on adjacent cyclopropane carbons can help distinguish between cis and trans isomers. Typically, ³J_cis is larger than ³J_trans.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This technique detects through-space interactions between protons that are close to each other. NOE correlations between protons on the amine-bearing carbon and protons on the cycloheptyl ring can confirm the cis or trans relationship and provide insight into the preferred conformation of the cycloheptyl ring.

X-ray Diffraction: Single-crystal X-ray crystallography provides the most definitive method for determining the complete three-dimensional structure of a molecule in the solid state. nih.govmdpi.comnih.gov If a suitable single crystal of an isomer can be grown, this technique can unambiguously establish its relative and absolute stereochemistry, as well as precise bond lengths and angles. rochester.edumdpi.com

Electronic Circular Dichroism (ECD) Spectroscopy: ECD is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov By comparing the experimental ECD spectrum of a purified enantiomer with spectra predicted by quantum chemical calculations for a specific absolute configuration (e.g., (1R, 2R)), the true stereochemistry can be assigned. nih.gov

Table 3: Application of Analytical Techniques for Stereochemical Analysis

This interactive table summarizes the primary uses of key analytical techniques in determining the stereostructure of this compound.

TechniqueInformation ProvidedApplication
NMR SpectroscopyRelative stereochemistry, conformational preferences.Distinguishes cis/trans isomers; identifies preferred cycloheptyl conformation.
X-ray DiffractionAbsolute and relative stereochemistry, bond lengths, bond angles in the solid state.Provides an unambiguous 3D structure of a single crystalline isomer. nih.govscirp.org
Electronic Circular DichroismAbsolute stereochemistry in solution.Differentiates between enantiomers. nih.gov

Investigation of Molecular Interactions and Modulatory Activities of 2 Cycloheptylcyclopropan 1 Amine Analogues in Vitro/preclinical Research Focus

Molecular Target Identification and Characterization

The initial step in understanding the biological effects of 2-cycloheptylcyclopropan-1-amine analogues involves identifying their molecular targets. This process relies heavily on in vitro and preclinical research, which has successfully pinpointed key enzymes and receptors that interact with these compounds.

Profiling Against Enzyme Systems

The primary molecular targets identified for the 2-substituted cyclopropan-1-amine class of compounds are monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1). wikipedia.orgcancer.gov Tranylcypromine (B92988), a well-known analogue, has been shown to be a non-selective, irreversible inhibitor of both MAO-A and MAO-B. wikipedia.orgpatsnap.com These enzymes are crucial for the breakdown of monoamine neurotransmitters. ontosight.ai By inhibiting MAO, tranylcypromine increases the levels of neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in the brain. patsnap.comontosight.ai

Furthermore, tranylcypromine and its derivatives have been identified as inhibitors of LSD1, a histone demethylase that plays a role in the regulation of gene expression. wikipedia.orgcancer.gov The inhibition of LSD1 is a promising avenue for cancer therapy, as this enzyme is often overexpressed in tumor cells. cancer.govnih.gov Research into tranylcypromine analogues has focused on improving selectivity for LSD1 over MAO to develop more targeted cancer treatments. nih.gov The introduction of bulkier substituents on the cyclopropylamine (B47189) ring has been shown to increase selectivity for KDM1A (LSD1) over monoamine oxidases. nih.gov

CompoundTarget EnzymeIC50Ki
TranylcypromineMAO-A2.3 µM101.9 µM
TranylcypromineMAO-B0.95 µM16 µM
TranylcypromineLSD1< 2 µM (general), 20.7 µM242.7 µM
Compound 4q (tranylcypromine analog)LSD191.83 nMNot Reported

This table presents the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for tranylcypromine and one of its analogues against their target enzymes, as reported in preclinical studies. wikipedia.orgnih.govbpsbioscience.com

Receptor Binding and Ligand-Receptor Interaction Studies (in vitro/cell-based assays)

While the primary focus of research on 2-substituted cyclopropan-1-amines has been on their enzymatic targets, studies on their interactions with receptors are also crucial for a complete understanding of their biological activity. For instance, the modification of related chemical structures has been shown to alter receptor selectivity significantly. In studies of histamine (B1213489) derivatives, small changes to the molecule resulted in compounds with selective agonist activity at either H1 or H2 histamine receptors. nih.gov Similarly, research on dopamine D2/D3 receptor ligands has demonstrated that derivatization of a parent compound can significantly impact binding affinity and functional activity at these receptors. nih.gov

For tranylcypromine itself, its primary mechanism is not receptor-mediated, but its downstream effects on neurotransmitter levels ultimately influence a wide range of receptor systems in the brain. ontosight.ai The increased availability of serotonin, norepinephrine, and dopamine leads to enhanced signaling at their respective receptors.

Mechanistic Studies of Biological Activity (excluding clinical outcomes)

Understanding the mechanisms through which this compound analogues exert their effects is a key area of preclinical investigation. These studies delve into the cellular and molecular consequences of target engagement.

Investigation of Cellular Pathway Modulation (in vitro)

The inhibition of LSD1 by tranylcypromine analogues has been shown to modulate cellular pathways involved in cancer cell proliferation. nih.gov For example, compound 4q, a tranylcypromine analog, was found to induce the accumulation of CD86 and H3K4me2, markers associated with LSD1 inhibition, and to inhibit the proliferation of gastric cancer cells. nih.gov The modulation of Gfi-1b, a recognized target gene of KDM1A, has also been used to assess the cellular activity of novel demethylase inhibitors derived from tranylcypromine. nih.gov

Ligand-Macromolecule Interaction Analysis (e.g., protein binding, nucleic acid interaction)

The interaction between tranylcypromine analogues and their target enzymes has been characterized at the molecular level. Tranylcypromine forms a covalent adduct with the FAD co-enzyme of both MAO and LSD1, leading to irreversible inhibition. nih.gov Structural analysis of KDM1A in complex with different stereoisomers of tranylcypromine derivatives has revealed that while they have similar inhibitory activities, they form different covalent adducts with the FAD co-enzyme. nih.gov This detailed understanding of the ligand-macromolecule interaction is crucial for the design of more potent and selective inhibitors.

Assessment of Selectivity and Potency in Preclinical Biological Systems

A critical aspect of preclinical research is to evaluate the selectivity and potency of new chemical entities. For analogues of this compound, the goal is often to enhance selectivity for a specific target to minimize off-target effects. As previously mentioned, the introduction of bulkier substituents onto the cyclopropylamine ring of tranylcypromine has been a successful strategy for increasing selectivity for KDM1A over MAO-A and MAO-B. nih.gov This demonstrates the potential to fine-tune the pharmacological profile of this class of compounds. The potency of these analogues is typically assessed through the determination of IC50 values in in vitro enzyme assays. nih.govbpsbioscience.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Features for Molecular Interaction

The molecular structure of 2-Cycloheptylcyclopropan-1-amine possesses distinct components that are crucial for its molecular interactions: the bulky, lipophilic cycloheptyl group, the rigid, stereochemically complex cyclopropyl (B3062369) ring, and the basic primary amine group. SAR studies aim to identify which of these features, and their relative orientations, are essential for binding affinity and activity.

The Cyclopropyl Ring: The three-membered ring is a rigid structural element. Its rigidity helps to lock the relative positions of the cycloheptyl group and the amine, reducing the conformational flexibility of the molecule. This pre-organization can be entropically favorable for binding. Furthermore, the stereochemistry of the substituents on the cyclopropyl ring (cis/trans isomers) is critical, as it dictates the precise three-dimensional presentation of the other functional groups to the protein target.

The Primary Amine Group (-NH2): As a basic functional group, the primary amine is typically protonated at physiological pH, carrying a positive charge. This charged center is a key feature for forming strong ionic interactions or hydrogen bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) or hydrogen bond acceptors in a binding site. youtube.comyoutube.com The position of the amine on the cyclopropyl ring is fundamental to directing these interactions.

SAR studies on related series of compounds, such as amidrazone derivatives containing cyclic moieties, have shown that the nature and substitution of the cyclic rings are crucial for biological activity. mdpi.com For instance, the presence of specific substituents can enhance or diminish antiproliferative or antibacterial effects, highlighting the importance of each molecular component. mdpi.com

Computational Chemistry and Molecular Modeling for this compound and its Derivatives

Computational methods provide powerful tools to investigate the interactions of this compound at an atomic level, offering insights that are often difficult to obtain through experimental means alone. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. nih.gov For this compound, docking studies would place the molecule into the active site of a target protein to determine the most stable binding pose and to analyze the specific interactions that stabilize the complex. mdpi.com

In studies of structurally related compounds like 2-phenylcyclopropylmethylamine (PCPMA) derivatives, molecular docking has been used to reveal key binding modes within receptors like the Dopamine (B1211576) D3 receptor. nih.govmdpi.com These studies typically show that the protonated amine forms a crucial salt bridge with an acidic residue (e.g., ASP110 in the D3 receptor), while the cyclic portions of the molecule settle into hydrophobic subpockets. nih.gov The interactions are a mix of electrostatic and hydrophobic contacts. youtube.comyoutube.com

A hypothetical summary of interactions for this compound, based on analogous compounds, is presented below.

Interactive Table 1: Potential Ligand-Protein Interactions for this compound

Structural FeatureType of InteractionPotential Interacting Amino Acid Residues
Primary Amine Hydrogen Bond, Ionic InteractionAspartate, Glutamate, Serine
Cycloheptyl Ring Hydrophobic (van der Waals)Leucine, Valine, Isoleucine, Phenylalanine
Cyclopropyl Ring Hydrophobic (van der Waals)Alanine, Proline

Quantum mechanical (QM) calculations are employed to understand the electronic structure of a molecule in detail. These methods can compute properties such as the distribution of electron density, electrostatic potential, and the energies of molecular orbitals (HOMO and LUMO). For this compound, QM calculations would reveal the precise localization of partial charges across the molecule. This is particularly important for understanding the reactivity of the amine group and the nature of the electrostatic field it presents to a binding partner. The resulting electrostatic potential map would visualize the positive potential around the protonated amine and the neutral-to-negative potential around the hydrocarbon framework, guiding the understanding of long-range electrostatic steering and short-range polar interactions.

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific target. mdpi.comnih.gov For this compound, a pharmacophore model would likely consist of:

A positive ionizable feature representing the protonated amine.

One or more hydrophobic features representing the cycloheptyl and cyclopropyl groups.

Exclusion volumes may also be added to define regions of space that should not be occupied by the ligand to avoid steric clashes with the protein. mdpi.com

Once developed and validated, this pharmacophore model can be used as a 3D query to rapidly search large databases of chemical compounds in a process called virtual screening. nih.gov This allows for the identification of new, structurally diverse molecules that match the pharmacophore and are therefore predicted to be active at the same target.

Interactive Table 2: Hypothetical Pharmacophore Model for this compound

Pharmacophoric FeatureCorresponding Structural MoietyRole in Binding
Positive Ionizable (PI)Primary Amine (-NH2)Forms key ionic or hydrogen bond interactions.
Hydrophobic (H)Cycloheptyl RingOccupies a large hydrophobic pocket.
Hydrophobic (H)Cyclopropyl RingInteracts with smaller hydrophobic residues.

Development of Predictive Models for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, a 3D-QSAR study would provide a predictive model and a visual understanding of how different structural modifications affect activity.

A 3D-QSAR study on 50 closely related 2-phenylcyclopropylmethylamine (PCPMA) derivatives produced statistically robust models (CoMFA and CoMSIA) that could predict the binding affinity of these compounds for the Dopamine D3 receptor. nih.govmdpi.com The models demonstrated high internal and external predictive power. nih.govmdpi.com

The key findings from such a study highlight the importance of different fields:

Steric Fields: The models generate 3D contour maps showing where bulky groups increase or decrease activity.

Electrostatic Fields: These maps indicate where positive or negative potentials are favorable for activity. For instance, a blue contour near the amine group would confirm the benefit of a positive charge.

Hydrophobic Fields: These maps show regions where hydrophobic character is preferred or disfavored. A yellow contour around the large cyclic group would indicate the importance of its lipophilic nature.

Interactive Table 3: Statistical Results for a Representative 3D-QSAR Study on Analogous PCPMA Derivatives

ParameterCoMFA ModelCoMSIA ModelDescription
0.6070.643Cross-validated correlation coefficient (predictive power). Values > 0.5 are considered good.
0.9810.899Non-cross-validated correlation coefficient (goodness of fit).
N 105Optimal number of components.
SEE 0.0940.218Standard Error of Estimate.
F-value 149.22234.693F-statistic value.
Data sourced from a study on D3R-selective 2-phenylcyclopropylmethylamine derivatives. mdpi.com

Rational Design and Optimization Strategies for this compound Analogues

The insights gained from SAR, molecular modeling, and QSAR studies culminate in the rational design of new, optimized analogues. The goal is to modify the parent structure of this compound to enhance its desired biological properties.

The 3D-QSAR contour maps are particularly useful for this purpose. nih.gov

If a green steric contour appears near a part of the molecule, it suggests that adding a larger, bulkier group at that position may increase activity.

An electropositive-favored (blue) contour near the amine would reinforce the need to maintain its basicity.

A hydrophobic-favored (yellow) contour around the cycloheptyl ring would suggest that increasing its lipophilicity, or substituting it with other bulky hydrophobic groups, could be a viable strategy for improving binding affinity.

Based on these principles, medicinal chemists can propose specific modifications to the this compound scaffold.

Interactive Table 4: Rational Design Strategies for Analogues

StrategyRationale from Modeling/QSARExample Modification
Modify the Cycloheptyl Ring Explore the limits of the hydrophobic pocket.Replace cycloheptyl with cyclohexyl, cyclooctyl, or adamantyl groups.
Substitute the Cyclopropyl Ring Probe for additional interactions.Add small methyl or fluoro groups to the ring to alter electronics and conformation.
Modify the Amine Group Modulate basicity or add new interaction points.Convert the primary amine to a secondary or tertiary amine; introduce hydroxyl groups on the cycloheptyl ring.
Introduce Aromaticity Introduce potential for pi-stacking interactions.Replace the cycloheptyl group with a phenyl or naphthyl group, as seen in PCPMA derivatives. nih.govmdpi.com

This systematic, structure-guided approach allows for the efficient optimization of lead compounds, minimizing the trial-and-error of traditional synthesis and maximizing the potential for discovering more potent and selective molecules.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Routes and Stereoselective Methodologies

The synthesis of 2-substituted cyclopropylamines, such as 2-Cycloheptylcyclopropan-1-amine, is an area ripe for innovation. acs.orgacs.org While classical methods like the Curtius rearrangement and Simmons-Smith-type reactions have been foundational, recent advancements are paving the way for more efficient and selective syntheses. acs.org Future research will likely focus on the development of novel catalytic systems and methodologies that offer high yields and stereocontrol.

One promising avenue is the diastereoselective synthesis from readily available starting materials like α-chloroaldehydes. acs.orgchemrxiv.orgchemrxiv.org This method proceeds through the trapping of an electrophilic zinc homoenolate with an amine, followed by ring closure. acs.orgresearchgate.net A key challenge in this area is controlling the cis/trans isomerization, which can be influenced by the presence of zinc halide salts and mitigated by the use of polar aprotic cosolvents. acs.orgchemrxiv.orgchemrxiv.orgresearchgate.net

Further exploration into biocatalytic strategies also presents an exciting frontier. Engineered enzymes, such as variants of myoglobin, have shown remarkable diastereo- and enantioselectivity in the synthesis of cyclopropyl (B3062369) ketones, which are valuable precursors to cyclopropylamines. nih.gov Adapting these biocatalysts for the direct synthesis of 2-alkylcyclopropylamines could provide a greener and more efficient alternative to traditional chemical methods.

Synthetic ApproachStarting MaterialsKey FeaturesPotential for this compound
Zinc Homoenolate Trappingα-Chloroaldehydes, AminesHigh diastereoselectivity for trans isomers. acs.orgchemrxiv.orgchemrxiv.orgresearchgate.netDirect and potentially high-yielding route.
Kulinkovich-Szymoniak ReactionNitriles, Grignard ReagentsOne-step synthesis of primary cyclopropylamines.Applicable for creating the primary amine moiety.
Biocatalytic CyclopropanationOlefins, DiazoketonesHigh enantio- and diastereoselectivity. nih.govGreen and highly selective synthesis of a chiral precursor.
Metal-Catalyzed CyclopropanationAlkenes, Diazo CompoundsBroad substrate scope and tunability. acs.orgVersatile method for constructing the cyclopropane (B1198618) ring.

Broadening the Scope of Biological Target Profiling for Cyclopropylamine (B47189) Scaffolds

The cyclopropylamine scaffold is a well-established pharmacophore found in a variety of biologically active compounds, including antidepressants and anticancer agents. longdom.orgacs.org Derivatives of 2-phenylcyclopropylamine have been extensively studied for their interaction with monoamine oxidase (MAO) and imidazoline (B1206853) receptors. acs.org However, the biological targets for more sparsely decorated analogues like this compound remain largely uncharted territory.

Future research should aim to screen this and related compounds against a wide array of biological targets. The unique conformational constraints and metabolic stability imparted by the cyclopropyl ring can lead to novel structure-activity relationships. acs.org High-throughput screening campaigns and target-based assays could uncover unexpected activities, potentially in areas such as neurodegenerative diseases, infectious diseases, or metabolic disorders.

Advancements in Computational Methodologies for Cyclopropylamine Design

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel cyclopropylamine-based compounds. Molecular modeling and quantum mechanics calculations can provide valuable insights into the conformational preferences, electronic properties, and reactivity of molecules like this compound.

Future computational studies could focus on:

Predicting Binding Affinities: Utilizing molecular docking and free energy calculations to predict the binding of 2-cycloheptylcyclopropylamine derivatives to various protein targets.

Guiding Synthesis: Informing the design of stereoselective synthetic routes by modeling transition states and reaction pathways.

In Silico ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity properties of novel analogues to prioritize compounds for synthesis and biological testing.

These computational approaches, when integrated with experimental studies, can significantly streamline the drug discovery process and lead to the development of more potent and selective therapeutic agents.

Potential as Probes for Biological Research

The unique reactivity of the cyclopropylamine moiety makes it an attractive scaffold for the design of chemical probes to investigate biological systems. acs.org The strained ring can participate in ring-opening reactions, which can be exploited for covalent labeling of protein targets. sigmaaldrich.com

Future research could focus on developing derivatives of this compound that are functionalized with reporter groups, such as fluorophores or biotin (B1667282) tags. These probes could be used to:

Identify and validate new biological targets.

Visualize the subcellular localization of target proteins.

Study protein-protein interactions.

The development of such chemical tools would provide invaluable insights into complex biological processes and could facilitate the discovery of new therapeutic strategies.

Role in Advanced Materials Science (non-clinical applications)

Beyond its potential in the life sciences, the cyclopropylamine scaffold also holds promise in the field of materials science. longdom.org The inherent ring strain and reactivity of the cyclopropane ring can be harnessed to create polymers and coatings with unique properties. longdom.org

Future investigations in this area could explore the use of this compound and its derivatives as:

Monomers for Specialty Polymers: The amino group can participate in polymerization reactions, while the cycloheptyl and cyclopropyl groups can impart desirable properties such as rigidity, thermal stability, and hydrophobicity to the resulting polymer.

Cross-linking Agents: The reactivity of the cyclopropylamine can be utilized to cross-link polymer chains, leading to materials with enhanced mechanical strength and durability.

Surface Modifiers: The amine functionality allows for the grafting of these molecules onto surfaces, altering their chemical and physical properties for applications in areas such as adhesion, biocompatibility, and corrosion resistance.

Q & A

Q. What are the recommended synthetic routes for 2-Cycloheptylcyclopropan-1-amine, and how can its purity be validated?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or cyclopropane ring formation followed by amine functionalization. For example:

  • Cyclopropane Ring Formation : React cycloheptene derivatives with diazo compounds under controlled conditions to form the cyclopropane backbone .
  • Amine Functionalization : Introduce the amine group via reductive amination or Grignard reactions, ensuring inert atmospheres to prevent oxidation .

Q. Purity Validation :

  • Chromatography : Use HPLC or GC-MS to assess purity, targeting >98% for research-grade material.
  • Spectroscopy : Confirm structural integrity via 1^1H/13^{13}C NMR (e.g., cyclopropane protons at δ 0.5–1.5 ppm) and FT-IR (N-H stretches at ~3300 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for volatile intermediates .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal through licensed hazardous waste services .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound for chiral drug discovery applications?

Methodological Answer:

  • Chiral Resolution : Employ chiral stationary phases (e.g., cellulose-based HPLC columns) to separate enantiomers .
  • Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) during cyclopropane formation or amine introduction to favor a single enantiomer .
  • Dynamic Kinetic Resolution (DKR) : Combine enzymatic catalysis with metal catalysts to enhance stereoselectivity .

Q. Validation :

  • Circular Dichroism (CD) : Confirm enantiomeric excess (ee) by comparing CD spectra to known standards.
  • X-ray Crystallography : Resolve absolute configuration for critical intermediates .

Q. How should discrepancies in spectroscopic data for this compound derivatives be investigated?

Methodological Answer:

  • Reproducibility Checks : Replicate experiments under identical conditions (temperature, solvent, concentration) to rule out procedural errors .
  • Computational Validation : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., using Gaussian or ORCA software) to identify anomalies .
  • Contamination Analysis : Perform mass spectrometry to detect trace impurities (e.g., oxidation byproducts) .

Case Study : If 13^{13}C NMR signals deviate from literature values, verify solvent effects (e.g., DMSO vs. CDCl3_3) or tautomeric equilibria using variable-temperature NMR .

Q. What computational strategies can predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys databases can propose feasible synthetic pathways by analogy to cyclopropane-amine derivatives .
  • Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., polarity effects in DMF vs. THF) to predict reaction rates or byproduct formation .
  • DFT Calculations : Analyze transition states for cyclopropane ring-opening reactions (e.g., activation energies for acid-catalyzed hydrolysis) .

Validation : Cross-reference computational predictions with small-scale exploratory reactions (e.g., 10 mg scale) before scaling up .

Q. How can the biological activity of this compound be systematically evaluated in neurological target studies?

Methodological Answer:

  • In Vitro Assays :
    • Receptor Binding : Screen against NMDA or serotonin receptors using radioligand displacement assays .
    • Enzyme Inhibition : Test acetylcholinesterase inhibition via Ellman’s method .
  • In Vivo Models : Use rodent models to assess blood-brain barrier penetration and neuroprotective effects (dose range: 1–50 mg/kg) .
  • Metabolite Tracking : Employ LC-MS/MS to identify major metabolites in plasma and brain tissue .

Data Contradiction Analysis

Q. What methodologies resolve conflicting reports on the thermodynamic stability of this compound derivatives?

Methodological Answer:

  • Calorimetry : Measure ΔHf_\text{f} via differential scanning calorimetry (DSC) to compare experimental and theoretical stability .
  • Kinetic Studies : Monitor degradation rates under accelerated conditions (e.g., 40°C/75% RH) to identify destabilizing factors (e.g., moisture sensitivity) .
  • Crystallographic Analysis : Compare lattice energies of polymorphs to explain stability differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.